molecular formula C17H28N2OS B097599 Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- CAS No. 18051-53-1

Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-

Cat. No. B097599
CAS RN: 18051-53-1
M. Wt: 308.5 g/mol
InChI Key: MISOWJIGAAHELX-UHFFFAOYSA-N
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Description

Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- is a chemical compound that is used in scientific research applications. It is a thioether derivative of benzamide and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have antibacterial activity against various strains of bacteria. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- in lab experiments is its ability to form stable complexes with metal ions. This makes it useful in catalytic applications and the extraction of heavy metals from wastewater. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the research of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-. One potential area of research is the development of new metal complexes for catalytic applications. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, there is potential for the use of this compound in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis method of Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- involves the reaction of 3-diethylaminopropylamine with p-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfur to obtain the thioether derivative of benzamide.

Scientific Research Applications

Benzamide, N-(3-diethylaminopropyl)-p-propoxythio- has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, it has been used as a chelating agent for the extraction of heavy metals from wastewater.

properties

CAS RN

18051-53-1

Product Name

Benzamide, N-(3-diethylaminopropyl)-p-propoxythio-

Molecular Formula

C17H28N2OS

Molecular Weight

308.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-propoxybenzenecarbothioamide

InChI

InChI=1S/C17H28N2OS/c1-4-14-20-16-10-8-15(9-11-16)17(21)18-12-7-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,21)

InChI Key

MISOWJIGAAHELX-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=NCCCN(CC)CC)S

SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCCN(CC)CC

Other CAS RN

18051-53-1

synonyms

N-[3-(Diethylamino)propyl]-p-propoxythiobenzamide

Origin of Product

United States

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